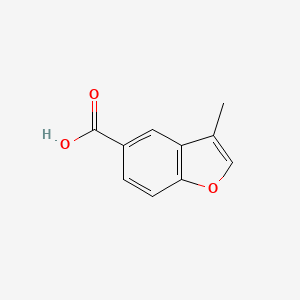

3-Methylbenzofuran-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGCSXAZTJXZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628619 | |

| Record name | 3-Methyl-1-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501892-99-5 | |

| Record name | 3-Methyl-5-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501892-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of 3-Methylbenzofuran-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently encountered in natural products and synthetic molecules of significant biological importance.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged structures in medicinal chemistry and drug discovery. The strategic functionalization of the benzofuran core allows for the fine-tuning of its physicochemical and biological properties, making the development of robust synthetic routes to novel analogs a key focus for researchers. This guide provides a detailed technical overview of a proposed synthetic pathway and isolation protocol for 3-Methylbenzofuran-5-carboxylic acid, a valuable building block for the elaboration into more complex molecular architectures.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available starting material, methyl 4-hydroxy-3-methylbenzoate. This strategy involves an initial O-alkylation with chloroacetone to form a key ether intermediate, followed by an intramolecular cyclization to construct the benzofuran ring system, and concluding with the hydrolysis of the methyl ester to the desired carboxylic acid.

Figure 1: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Methyl 3-methylbenzofuran-5-carboxylate

The initial step involves the formation of the benzofuran ring system. This is accomplished through the reaction of methyl 4-hydroxy-3-methylbenzoate with chloroacetone in the presence of a weak base, such as potassium carbonate, followed by an intramolecular cyclization.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-hydroxy-3-methylbenzoate (1 equivalent), anhydrous potassium carbonate (2 equivalents), and acetone as the solvent.

-

Addition of Reagent: While stirring, add chloroacetone (1.2 equivalents) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with a small amount of acetone.

-

Isolation of Intermediate: Concentrate the filtrate under reduced pressure to obtain the crude intermediate, methyl 4-(2-oxopropoxy)-3-methylbenzoate.

-

Cyclization: The crude intermediate can be cyclized by heating in a high-boiling point solvent or by treatment with a dehydrating agent. In many cases, the cyclization occurs in situ during the initial reflux in acetone.

-

Purification: The resulting crude methyl 3-methylbenzofuran-5-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3]

Part 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard procedure involving base-mediated hydrolysis.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the purified methyl 3-methylbenzofuran-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Addition of Base: Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

-

Isolation: The desired this compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Drying: Dry the product under vacuum to obtain the final compound.

Isolation and Purification

For obtaining high-purity this compound, recrystallization is a highly effective method.

Figure 2: Workflow for the purification of this compound by recrystallization.[5]

Recrystallization Protocol:

-

Solvent Selection: A mixed solvent system, such as ethanol and water, is often suitable for the recrystallization of aromatic carboxylic acids.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature.

-

Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

-

Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound (CAS 501892-99-5) should be confirmed by a combination of spectroscopic methods and physical property measurements.[6][7]

| Property | Expected Value/Observation |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | Not definitively reported, but expected for a crystalline solid |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns indicative of their substitution on the benzene ring. The methyl group protons will appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-185 ppm). The aromatic and benzofuran carbons will appear in the δ 110-160 ppm region, while the methyl carbon will be in the upfield region (around δ 15-25 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will provide key information about the functional groups present. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band between 1680-1710 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid. Other bands corresponding to C-H and C-O stretching, as well as aromatic C=C bending, will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will likely involve the loss of a hydroxyl radical (-OH) and a carboxyl group (-COOH).

References

-

abcr GmbH. (n.d.). 3-Methyl-benzofuran-5-carboxylic acid. Retrieved from [Link]

- Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572.

- Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 67(6), 1055-1062.

-

PubChem. (n.d.). 3-Benzofurancarboxylic acid, methyl ester. Retrieved from [Link]

- S.A. (2008).

-

PrepChem. (n.d.). Synthesis of 3-methyl-4-hydroxy-5-propyl-7-chlorobenzofuran. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

- Ma, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26748-26767.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Basawaraj, R., & Sangapure, S. S. (2008). Synthesis of Some 3-Aryl-2-(5'-Chloro-3'-Methylbenzofuran-2'-yl)-1,4-Quinoxalyl Methanes of Biological Interest. International Journal of Chemical Sciences, 6(1), 351-356.

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).

- Narayan, R. S., et al. (2001). Regiochemical control in intramolecular cyclization of methylene-interrupted epoxydiols. Organic Letters, 3(16), 2489-2492.

- Gilday, J. P., et al. (2009).

- Tzeli, D., et al. (2015). Intramolecular cyclization of β-nitroso-o-quinone methides: a theoretical endoscopy of a potentially useful innate 'reclusive' reaction. Tetrahedron, 71(10), 1617-1625.

- U.S.

- Zotova, O. S., et al. (2018). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances, 8(54), 30848-30854.

-

PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

- Gao, W., et al. (2016). Figure S11. 1 H NMR spectrum of 3f.

- Li, Y., et al. (2020). Rh(iii)-Catalysed cascade C–H imidization/cyclization of N-methoxybenzamides with isoxazolones for the assembly of dihydroquinazolin-4(1H)-one derivatives. Organic Chemistry Frontiers, 7(1), 74-79.

- U.S.

- Maccari, R., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. HETEROCYCLES, 81(12), 2865-2873.

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,3-dihydrobenzofuran-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-3-oxo-3a,4,5,7a-tetrahydro-1H-2-benzofuran-4-carboxylic acid. Retrieved from [Link]

- Shi, Y.-B., et al. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1052.

-

ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. Retrieved from [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. AB532614 | CAS 501892-99-5 – abcr Gute Chemie [abcr.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylbenzofuran-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzofuran-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its scaffold is found in various molecules with promising biological activities, including potential antitumor agents. A thorough understanding of its physicochemical properties is paramount for optimizing synthesis, formulation, and predicting its behavior in biological systems. This guide provides a detailed examination of the key physicochemical parameters of this compound, outlines robust experimental protocols for their determination, and discusses the profound implications of these properties on its application in pharmaceutical research.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic system frequently incorporated into the design of novel therapeutic agents. Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, underscoring their versatility as a core structure in drug development. Specifically, substituted benzofuran carboxylic acids have been explored as potent inhibitors of various enzymes, including Pim-1 kinase, a target in oncology. The subject of this guide, this compound (CAS No. 501892-99-5), represents a key intermediate and structural analogue in the synthesis of such biologically active molecules.[1]

The journey of a candidate molecule from laboratory synthesis to a viable drug product is critically dependent on its physicochemical characteristics. Properties such as solubility, acidity (pKa), and lipophilicity (LogP) govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Therefore, a precise characterization of these attributes is not merely an academic exercise but a foundational step in rational drug design. This document serves as a technical resource, offering both established data and field-proven methodologies for the comprehensive physicochemical profiling of this compound.

Core Physicochemical Profile

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 501892-99-5 | Chemical Abstract Service[1] |

| Molecular Formula | C₁₀H₈O₃ | - |

| Molecular Weight | 176.17 g/mol | Calculated[1] |

| Melting Point (°C) | Not available | Requires experimental determination |

| Boiling Point (°C) | 352.8 ± 37.0 (Predicted) | Prediction based on related structures |

| pKa | ~3-4 (Predicted) | Prediction based on carboxylic acid moiety |

| LogP (Octanol/Water) | Not available | Requires experimental determination |

| Aqueous Solubility | Not available | Requires experimental determination |

Methodologies for Experimental Characterization

To ensure scientific integrity and reproducibility, direct experimental measurement of key physicochemical properties is essential. The following section details standard, validated protocols appropriate for the characterization of this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a critical indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method as it provides a precise melting temperature (Tm) and the enthalpy of fusion (ΔH), offering deeper insight into the material's thermal behavior than traditional capillary methods.[2][3] A sharp, well-defined endothermic peak is characteristic of a pure crystalline solid.[4]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen purge (50 mL/min) at a controlled rate, typically 10 °C/min, over a temperature range expected to encompass the melting point (e.g., 50 °C to 250 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5] The area under the peak corresponds to the heat of fusion.

Diagram 1. Workflow for Melting Point Determination using DSC.

Acidity Constant (pKa) Determination by Potentiometric Titration

Causality: The pKa value defines the extent of ionization of a molecule at a given pH. For an acidic compound like this compound, the pKa dictates its charge state in physiological environments (pH ~7.4), which profoundly impacts its solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a highly accurate and standard method for pKa determination.[6]

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility.

-

Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via an auto-burette for precision.

-

Titration Execution: Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[7] For higher accuracy, derivative plots (dpH/dV) can be used to precisely locate the equivalence point.

Lipophilicity (LogP/LogD) Determination by the Shake-Flask Method

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of drug design. It is quantified by the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD at a specific pH).[8] These values are crucial for predicting oral absorption, membrane transport, and plasma protein binding. The shake-flask method, though labor-intensive, remains the "gold standard" for its direct and accurate measurement.[9][10]

Step-by-Step Protocol:

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Pre-saturate each phase with the other by mixing and allowing them to separate for at least 24 hours.[11]

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a precise volume of the second phase.

-

Equilibration: Agitate the mixture vigorously (e.g., on a shaker) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Diagram 2. Experimental Workflow for LogD Determination.

Spectroscopic Profile and Structural Confirmation

While not strictly physicochemical properties, spectroscopic data are indispensable for confirming the identity and structure of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the methyl group (around 2.3-2.5 ppm), a signal for the furan proton, and a broad singlet for the acidic carboxylic acid proton (typically >10 ppm), which may exchange with D₂O.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically >170 ppm), along with signals for the sp² carbons of the aromatic and furan rings, and a signal for the methyl carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should readily show the deprotonated molecule [M-H]⁻ at an m/z corresponding to a mass of ~175.04.

-

Infrared (IR) Spectroscopy: Key vibrational stretches would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹).

Implications for Drug Discovery and Development

The physicochemical properties detailed above are not isolated data points; they form a cohesive profile that predicts the "drug-likeness" of this compound and its derivatives.

-

Solubility and Absorption: The carboxylic acid moiety suggests that solubility will be pH-dependent, increasing significantly at pH values above its pKa as the anionic carboxylate is formed. This is a critical consideration for oral formulation and absorption in the gastrointestinal tract.

-

Lipophilicity and Permeability: The LogD at pH 7.4 will be a key predictor of its ability to cross cell membranes. An optimal LogD value (typically between 1 and 3) is often sought to balance aqueous solubility with the lipophilicity required for passive diffusion across lipid bilayers.

-

Ionization and Target Binding: The pKa determines the charge of the molecule in different cellular compartments. The carboxylate group, being predominantly ionized at physiological pH, may form crucial ionic interactions or hydrogen bonds with amino acid residues in a target protein's binding site.

By understanding and, where necessary, modifying these properties through chemical derivatization, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles and enhanced biological activity.

Conclusion

This compound is a valuable scaffold in modern medicinal chemistry. This guide has provided a comprehensive overview of its essential physicochemical properties and detailed the robust experimental frameworks required for their accurate determination. For researchers and drug developers, mastering this physicochemical profile is a critical step, transforming a promising chemical entity into a potential therapeutic agent by enabling informed decisions in synthesis, formulation, and biological evaluation.

References

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available at: [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting. Available at: [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Available at: [Link]

-

A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Available at: [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net. Available at: [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. Available at: [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Available at: [Link]

-

Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). SKZ Industrial. Available at: [Link]

-

Differential Scanning Calorimeter (DSC) - Seven Star Pharma. (n.d.). Seven Star Pharmaceutical Services. Available at: [Link]

-

Methyl Benzofuran-5-Carboxylate. (n.d.). Rlavie. Available at: [Link]

-

3-Benzofurancarboxylic acid, methyl ester. (n.d.). PubChem. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Available at: [Link]

-

Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and NMR Titrations. (2015). Lifescience Global. Available at: [Link]

-

(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025). ResearchGate. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Available at: [Link]

Sources

- 1. 501892-99-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. news-medical.net [news-medical.net]

- 3. veeprho.com [veeprho.com]

- 4. tainstruments.com [tainstruments.com]

- 5. sevenstarpharm.com [sevenstarpharm.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. LogP / LogD shake-flask method [protocols.io]

A Technical Guide to the Spectroscopic Characterization of 3-Methylbenzofuran-5-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide on the spectroscopic analysis of 3-Methylbenzofuran-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes predictive data and established spectroscopic principles to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical basis for the expected spectral features, provides detailed data tables, and explains the causal logic behind the spectral interpretation. Standardized experimental protocols are also provided to ensure reproducibility.

Introduction and Molecular Structure

This compound belongs to the benzofuran class of heterocyclic compounds, which are prevalent in many biologically active natural products and synthetic pharmaceuticals.[1] The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's atomic arrangement and functional groups.

Molecular Properties:

-

Chemical Structure:

-

Molecular Formula: C₁₀H₈O₃

-

Molecular Weight: 176.17 g/mol

-

CAS Number: 10242-10-1 (for the 2-carboxylic acid isomer, CAS for 5-carboxylic acid is not uniquely established)

Spectroscopic Analysis Workflow

The comprehensive identification of this compound follows a logical workflow. Mass spectrometry first confirms the molecular weight. Infrared spectroscopy then identifies the key functional groups present. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for complete structural elucidation.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. The analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a complete assignment of the molecule's structure.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, seven distinct signals are predicted. The interpretation below is based on known data for benzofuran-5-carboxylic acid[2] and substituent effects derived from various 3-methylbenzofuran analogues.[3]

| Signal # | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~12.5 - 13.0 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded, exchangeable, and its signal is typically broad. |

| 2 | ~8.35 | Singlet (or narrow d) | 1H | H-4 | Positioned ortho to the electron-withdrawing carboxylic acid group, resulting in significant deshielding. |

| 3 | ~7.95 | Doublet of Doublets | 1H | H-6 | Positioned meta to the COOH group and ortho to H-7, showing coupling to H-7. |

| 4 | ~7.60 | Doublet | 1H | H-7 | Coupled to H-6, least affected by the COOH group. |

| 5 | ~7.50 | Singlet (or narrow q) | 1H | H-2 | Proton on the furan ring. Its chemical shift is characteristic of this position. |

| 6 | ~2.30 | Singlet | 3H | C3-CH₃ | The methyl group protons are in a typical range for a methyl on an aromatic/heterocyclic ring. |

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the lack of symmetry, all 10 carbon atoms in the molecule are expected to be unique and produce distinct signals. The predicted chemical shifts are based on data from benzofuran[4] and general principles of substituent effects.[5]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C=O | Carboxylic acid carbonyl carbon, characteristically found in this low-field region. |

| ~155 | C-7a | Quaternary carbon at the fusion of the two rings, bonded to oxygen. |

| ~145 | C-2 | Furan ring carbon bearing a proton, deshielded by the adjacent oxygen. |

| ~130 | C-3a | Quaternary carbon at the ring fusion, adjacent to the carboxylic acid substituent. |

| ~128 | C-5 | Quaternary carbon bearing the carboxylic acid group. |

| ~126 | C-6 | Aromatic CH carbon. |

| ~124 | C-4 | Aromatic CH carbon, deshielded by the adjacent C-5 substituent. |

| ~115 | C-3 | Quaternary furan carbon, shielded by the methyl group. |

| ~112 | C-7 | Aromatic CH carbon, typically the most shielded of the benzene ring carbons. |

| ~10 | -CH₃ | Methyl carbon, appearing in the typical high-field aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is dominated by features characteristic of the carboxylic acid and the benzofuran core.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300 - 2500 | Strong, Very Broad | O-H (Carboxylic Acid) | Stretching |

| ~3050 | Medium | C-H (Aromatic/Furan) | Stretching |

| ~2950 | Medium-Weak | C-H (Methyl) | Stretching |

| ~1700 | Strong, Sharp | C=O (Carboxylic Acid) | Stretching |

| 1610, 1580, 1470 | Medium-Strong | C=C (Aromatic Ring) | Stretching |

| ~1280 | Strong | C-O (Carboxylic Acid) | Stretching |

| ~1250 | Strong | C-O-C (Furan Ether) | Asymmetric Stretching |

| 950 - 910 | Medium, Broad | O-H Bend | Out-of-Plane Bending |

Expert Interpretation: The most definitive feature is the extremely broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6] This overlaps with the C-H stretching vibrations. The second key peak is the intense, sharp carbonyl (C=O) absorption around 1700 cm⁻¹. The presence of both of these bands is strong evidence for the carboxylic acid functionality. The various C=C and C-O stretches below 1650 cm⁻¹ constitute the "fingerprint region," confirming the benzofuran core structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight.

-

Calculated Exact Mass: 176.0473 g/mol

-

Expected Molecular Ion [M]⁺•: m/z = 176

Plausible Fragmentation Pathway: Under electron ionization (EI), aromatic carboxylic acids exhibit characteristic fragmentation patterns.[7] The most likely pathway involves the loss of the entire carboxylic acid group, leading to a stable benzofuranyl cation.

Caption: Primary fragmentation of the target molecule.

Interpretation of Key Fragments:

| m/z | Proposed Fragment | Formula | Notes |

| 176 | [M]⁺• | [C₁₀H₈O₃]⁺• | The molecular ion. Its presence confirms the molecular weight. |

| 159 | [M-OH]⁺ | [C₁₀H₇O₂]⁺ | Loss of a hydroxyl radical, a common fragmentation for carboxylic acids. |

| 131 | [M-COOH]⁺ | [C₉H₇O]⁺ | Loss of the entire carboxyl group via alpha-cleavage. This is often a very stable and abundant ion, corresponding to the 3-methylbenzofuran cation. |

Standardized Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following generalized protocols are recommended.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

B. IR Spectroscopy Protocol (ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

References

- ResearchGate. (n.d.). Spectral Data of Synthesized Benzofuran Derivatives.

- Kadir, F. A. (n.d.). Synthesis and Biological Activity Studies of Some New Benzofuran Derivatives.

- Kossakowski, J., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.

- ResearchGate. (n.d.). The absorption spectra of the benzofuran derivatives 3a–c recorded in 10⁻⁴ M cyclohexane solution.

- Beyazit, N. (2017). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone.

- Royal Society of Chemistry. (n.d.). Supporting Information.

-

PubChem. (n.d.). 3-Methylbenzofuran. National Institutes of Health. Retrieved from [Link].

- Epstein, W. W., et al. (1962). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives.

- Royal Society of Chemistry. (n.d.). Supporting information.

-

PubChem. (n.d.). 3-Benzofurancarboxylic acid, methyl ester. National Institutes of Health. Retrieved from [Link].

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929).

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- ChemicalBook. (n.d.). 3-Methylfuran(930-27-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum.

- SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts.

- PubChemLite. (n.d.). 3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). 3-Methyl-5-(3-oxo-butyl)-benzofuran-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). 3-Methylbenzofuran 97%.

- ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f.

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link].

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link].

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link].

- Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi.

-

National Institute of Standards and Technology. (n.d.). Benzofuran. NIST WebBook. Retrieved from [Link].

- Krawiecka, M., et al. (2012).

Sources

A Strategic Guide to the Biological Activity Screening of 3-Methylbenzofuran-5-carboxylic acid

Abstract

The benzofuran scaffold is a privileged heterocyclic system renowned for its presence in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of a novel derivative, 3-Methylbenzofuran-5-carboxylic acid. From initial in silico profiling to a cascade of primary and secondary in vitro assays, we delineate a robust, logic-driven workflow. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice to facilitate the identification and validation of potential therapeutic leads.

Introduction: The Rationale for Screening

The discovery of novel therapeutic agents is a cornerstone of modern medicine. The benzofuran nucleus represents a fertile ground for this pursuit, with numerous derivatives having been investigated for diverse biological activities.[2][4] The specific compound, this compound, while belonging to this promising class, remains largely uncharacterized. A systematic screening approach is therefore essential to unveil its therapeutic potential.

This guide eschews a one-size-fits-all template, instead adopting a strategic, tiered approach that prioritizes efficiency and resource allocation. We begin with a broad-based primary screening panel targeting the most common activities associated with the benzofuran scaffold: anticancer, anti-inflammatory, and antimicrobial.[1] Positive "hits" from this initial tier will then inform the selection of more specific, mechanism-of-action-focused secondary assays. This logical progression ensures that experimental efforts are concentrated on the most promising avenues of investigation.

Preliminary Compound Profiling: In Silico & Physicochemical Assessment

Before committing to resource-intensive biological assays, a preliminary assessment of the compound's drug-likeness is a critical step in modern drug discovery.[5][6] This initial phase helps to identify potential liabilities and informs the design of subsequent experiments.

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are key determinants of a drug's success. A variety of computational tools can predict these properties, allowing for the early flagging of compounds with unfavorable profiles.[6][7] We recommend using a comprehensive web server like ADMETlab 2.0 or admetSAR to evaluate this compound.[7][8]

Key Parameters to Evaluate:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors. Adherence to frameworks like Lipinski's Rule of Five provides a general assessment of oral bioavailability.[6]

-

Absorption: Prediction of Caco-2 permeability and Human Intestinal Absorption (HIA).

-

Metabolism: Prediction of susceptibility to metabolism by key Cytochrome P450 (CYP) enzymes.

-

Toxicity: Prediction of potential for hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (AMES test).

Physicochemical Characterization

Experimental verification of fundamental properties is essential.

-

Purity: Assessed via High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS). Purity should be >95% for biological screening.

-

Solubility: Determined in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., Dimethyl Sulfoxide, DMSO) used for stock solutions. Poor solubility can lead to false-negative results in biological assays.

-

Stability: The compound's stability in the assay buffer and stock solution over time should be assessed to ensure the integrity of the test substance during experiments.

Tier 1: The Primary Screening Cascade

The primary screen is designed to cast a wide net, efficiently identifying any significant biological activity across three key therapeutic areas. The assays selected are robust, high-throughput, and well-established in the field.

Anticancer Activity Screening

Uncontrolled cell proliferation is a hallmark of cancer.[9] The initial screen for anticancer activity involves evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.

The MTT assay is a colorimetric method widely used for preliminary anticancer screening.[10][11] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which serves as a proxy for cell viability.[9][11]

Recommended Cell Line Panel: A representative panel should include cancers with high prevalence and diverse origins.

-

A549 (Non-small cell lung carcinoma)[12]

-

MCF-7 (Breast adenocarcinoma)[13]

-

PC-3 (Prostate adenocarcinoma)[14]

-

HCT116 (Colorectal carcinoma)

-

A normal cell line (e.g., HEK293 or primary fibroblasts) to assess selectivity.

The results are expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) |

| A549 (Lung) | [Hypothetical Data] | 0.05 | [Calculated Value] |

| MCF-7 (Breast) | [Hypothetical Data] | 0.08 | [Calculated Value] |

| PC-3 (Prostate) | [Hypothetical Data] | 0.12 | [Calculated Value] |

| HCT116 (Colon) | [Hypothetical Data] | 0.09 | [Calculated Value] |

| HEK293 (Normal) | [Hypothetical Data] | 5.20 | - |

| Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line |

Anti-inflammatory Activity Screening

Inflammation is a biological response that can become dysregulated in chronic diseases.[15] In vitro assays provide a cost-effective initial screen for anti-inflammatory properties.[16]

Protein denaturation is a well-documented cause of inflammation.[16][17] This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin.[17][18]

The HRBC membrane is analogous to the lysosomal membrane.[17] Stabilizing this membrane against hypotonicity-induced lysis is a hallmark of anti-inflammatory agents, as it prevents the release of lytic enzymes that contribute to tissue damage.[17][19]

Activity is measured as the percentage of inhibition at various concentrations, from which an IC50 value can be calculated. Diclofenac sodium is commonly used as a standard reference drug.[18][19]

| Assay | Compound IC50 (µg/mL) | Diclofenac IC50 (µg/mL) |

| BSA Denaturation Inhibition | [Hypothetical Data] | [Reference Value] |

| HRBC Membrane Stabilization | [Hypothetical Data] | [Reference Value] |

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the search for new chemical entities with antibacterial and antifungal properties.

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[20][21] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][22]

Recommended Microbial Panel:

-

Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Yeast: Candida albicans

Results are presented as MIC values in µg/mL.

| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus | ATCC 29213 | [Hypothetical Data] | 0.5 | N/A |

| E. coli | ATCC 25922 | [Hypothetical Data] | 0.015 | N/A |

| C. albicans | ATCC 90028 | [Hypothetical Data] | N/A | 1 |

Workflow and Decision Logic

The progression from initial profiling to hit identification follows a clear logical path. A compound demonstrating promising activity and selectivity in any of the Tier 1 assays is considered a "hit" and becomes a candidate for more in-depth Tier 2 analysis.

Caption: High-level workflow for biological activity screening.

Tier 2: Secondary and Mechanistic Assays

Should a compound be identified as a hit in Tier 1, the following assays can be employed to further characterize its activity and elucidate its mechanism of action.

-

If Anticancer Activity is Confirmed:

-

Apoptosis vs. Necrosis: Use Annexin V/Propidium Iodide staining with flow cytometry to determine the mode of cell death.[23]

-

Cell Cycle Analysis: Analyze the effect of the compound on cell cycle progression (G1, S, G2/M phases) via flow cytometry.[24]

-

Target-Based Assays: If a specific pathway is suspected, kinase inhibition assays can be performed to identify molecular targets.[10]

-

-

If Anti-inflammatory Activity is Confirmed:

-

If Antimicrobial Activity is Confirmed:

-

Time-Kill Kinetic Assay: This assay determines whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) by measuring the rate of bacterial killing over time.[21]

-

Biofilm Disruption Assay: Assess the compound's ability to inhibit the formation of or disrupt established microbial biofilms, a key factor in chronic infections.

-

Conclusion and Future Outlook

This guide outlines a systematic and scientifically rigorous framework for the initial biological evaluation of this compound. By integrating in silico predictions with a tiered in vitro screening cascade, this strategy maximizes the potential for discovering novel biological activity while ensuring efficient use of resources. The identification of a validated hit compound through this process serves as the crucial first step, paving the way for subsequent lead optimization, advanced mechanistic studies, and eventual in vivo efficacy and safety testing. The versatility of the benzofuran scaffold suggests that a thorough investigation of this novel derivative is a worthwhile scientific endeavor.

Appendix: Detailed Experimental Protocols

A.1 Protocol for MTT Cell Viability Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[14]

-

Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (DMSO concentration matched to the highest test concentration), and a negative control (medium only).

-

Incubation: Incubate the plate for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

A.2 Protocol for Broth Microdilution MIC Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[22] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial or fungal suspension to each well, bringing the final volume to 100 µL.

-

Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 20-24 hours for Candida.[20]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

References

-

Mounyr, B., Mouaffak, K., & Hassan, B. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

-

Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available at: [Link]

-

P P, A., K, V., V, K., & K, S. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. Available at: [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. Available at: [Link]

-

Singh, R., Singh, A., & Singh, A. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Advanced Research and Reviews, 19(3), 1146-1153. Available at: [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

-

Mounyr, B., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]

-

Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 339-349. Available at: [Link]

-

Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. Available at: [Link]

-

Hegazy, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica. Available at: [Link]

-

Cheng, F., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances. Available at: [Link]

-

Peiris, M., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

Shanmuganathan, C., & Saravanan, R. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Available at: [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab 2.0. Available at: [Link]

-

Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. Available at: [Link]

-

Asghari, S., Ramezani, M., & Asghari, G. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 21, 109. Available at: [Link]

-

Brzozowski, Z., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4751. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4833. Available at: [Link]

-

Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]

-

Kauthale, S. S., et al. (2012). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 74(4), 368-371. Available at: [Link]

-

Wang, C., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 222, 113501. Available at: [Link]

-

El-Sayed, N., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. Available at: [Link]

-

Szymańska, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]

-

El-Sayed, N., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Available at: [Link]

-

Cernousov, A., & Van der Eycken, E. (2011). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Organic Preparations and Procedures International. Available at: [Link]

-

Al-Salahi, R., et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicalpub.com [clinicalpub.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. ADMETlab 2.0 [admetmesh.scbdd.com]

- 8. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ro.uow.edu.au [ro.uow.edu.au]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. journalajrb.com [journalajrb.com]

- 16. researchgate.net [researchgate.net]

- 17. bbrc.in [bbrc.in]

- 18. researchgate.net [researchgate.net]

- 19. ijcrt.org [ijcrt.org]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 22. researchgate.net [researchgate.net]

- 23. noblelifesci.com [noblelifesci.com]

- 24. researchgate.net [researchgate.net]

The Therapeutic Promise of Benzofuran Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The benzofuran scaffold represents a cornerstone in medicinal chemistry, lauded for its prevalence in natural products and its remarkable versatility in synthetic drug design.[1][2][3] When functionalized with a carboxylic acid moiety, this heterocyclic system gains a crucial pharmacophoric feature that enhances its interaction with a multitude of biological targets. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of benzofuran carboxylic acids. We will delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, substantiated by mechanistic insights, quantitative data, and detailed experimental protocols to empower researchers in the field of drug development.

Introduction: The Benzofuran Carboxylic Acid Core

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a privileged scaffold in drug discovery.[1][2] The incorporation of a carboxylic acid group, typically at the 2- or 3-position of the furan ring, introduces a key functionality for interacting with biological targets through hydrogen bonding and ionic interactions. This guide will focus on the synthesis and therapeutic applications of these derivatives, providing a comprehensive resource for researchers.

General Synthesis Strategies

The synthesis of benzofuran carboxylic acids can be achieved through several established methods, each offering distinct advantages in terms of substrate scope and reaction conditions.

-

Perkin Rearrangement: A classical and efficient method involves the Perkin rearrangement of 3-halocoumarins in the presence of a base to yield benzofuran-2-carboxylic acids.[4] Microwave-assisted protocols have been shown to significantly reduce reaction times.[4]

-

Sonogashira Coupling and Cyclization: Palladium-copper catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, provides a versatile route to substituted benzofurans that can be further functionalized to introduce the carboxylic acid moiety.[2][5][6]

-

Other Synthetic Routes: A variety of other methods, including intramolecular cyclizations of ketoesters and multi-component reactions, have also been developed for the synthesis of this scaffold.[7]

Anticancer Applications: Targeting Tumor Proliferation and Survival

Benzofuran carboxylic acid derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including breast, colon, and cervical cancers.[8][9][10] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive tumorigenesis.[8]

Mechanism of Action: Inhibition of Carbonic Anhydrase IX and NF-κB Signaling

A significant number of benzofuran carboxylic acids exert their anticancer effects through the inhibition of crucial enzymatic and signaling pathways.

-

Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a transmembrane enzyme highly expressed in hypoxic tumors and plays a key role in regulating tumor pH, promoting survival and metastasis.[4][11] Certain benzofuran carboxylic acids have been identified as potent and selective inhibitors of CA IX, disrupting the pH balance in the tumor microenvironment and leading to cancer cell death.[12][13]

-

NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[1][14] Its constitutive activation is a hallmark of many cancers, promoting proliferation and preventing apoptosis.[1][8][15] Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit NF-κB transcriptional activity, contributing to their anticancer effects.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative benzofuran carboxylic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-based carboxylic acid (9e) | MDA-MB-231 (Breast) | 2.52 | [9][16] |

| Benzofuran-based carboxylic acid (9f) | MDA-MB-231 (Breast) | 11.50 | [16] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [10] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [10] |

| Benzofuran derivative (12) | SiHa (Cervical) | 1.10 | [10] |

| Benzofuran derivative (12) | HeLa (Cervical) | 1.06 | [10] |

| Oxindole-benzofuran hybrid (22d) | MCF-7 (Breast) | 3.41 | [10] |

| Oxindole-benzofuran hybrid (22f) | MCF-7 (Breast) | 2.27 | [10] |

Experimental Protocols

-

Step 1: To a microwave vessel, add 3-bromocoumarin (1 equivalent).

-

Step 2: Add ethanol and sodium hydroxide (3 equivalents).

-

Step 3: Seal the vessel and subject it to microwave irradiation (e.g., 300W, 79°C) for 5 minutes with stirring.[4]

-

Step 4: Monitor the reaction by thin-layer chromatography.

-

Step 5: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Step 6: Dissolve the crude product in a minimum volume of water and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.[4]

-

Step 7: Collect the product by filtration and dry.

-

Step 1: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well and incubate for 24 hours.[12]

-

Step 2: Treat the cells with various concentrations of the benzofuran carboxylic acid derivative and incubate for the desired exposure period.

-

Step 3: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[17]

-

Step 4: Incubate for 2-4 hours until a purple precipitate is visible.[12]

-

Step 5: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][12]

-

Step 6: Leave the plate at room temperature in the dark for 2 hours.[12]

-

Step 7: Record the absorbance at 570 nm using a microplate reader.[3][12]

Visualization of Anticancer Mechanisms

Caption: Anticancer mechanisms of benzofuran carboxylic acids.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran carboxylic acids, particularly halogenated derivatives, have shown promising activity against a range of Gram-positive bacteria and fungi.[14]

Structure-Activity Relationships

The antimicrobial potency of benzofuran carboxylic acids is significantly influenced by the nature and position of substituents on the benzofuran ring. The introduction of halogens, such as bromine, has been shown to enhance antibacterial and antifungal activity.[14][18]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran carboxylic acid derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Halogenated 3-benzofurancarboxylic acid derivative (III) | Gram-positive bacteria | 50 - 200 | [14][19] |

| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Gram-positive bacteria | 50 - 200 | [14][19] |

| Halogenated 3-benzofurancarboxylic acid derivative (III) | Candida albicans | 100 | [14][19] |

| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Candida parapsilosis | 100 | [14][19] |

| 5,7-dibromo-2-benzoylbenzofuran (9b, 9d) | MRSA | 32 | [18] |

| Benzofuran derivative (1) | Salmonella typhimurium | 12.5 | [20] |

| Benzofuran derivative (1) | Staphylococcus aureus | 12.5 | [20] |

| Benzofuran derivative (1) | Escherichia coli | 25 | [20] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Step 1: Prepare a series of twofold dilutions of the benzofuran carboxylic acid derivative in a suitable broth medium in a 96-well microtiter plate.

-

Step 2: Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Step 3: Include a growth control (no compound) and a sterility control (no inoculum).

-

Step 4: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Step 5: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Antimicrobial Assay Workflow

Caption: Workflow for MIC determination.

Anti-inflammatory Applications: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases. Benzofuran carboxylic acids have emerged as potential anti-inflammatory agents through their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: COX Inhibition and Reduction of Inflammatory Mediators

The anti-inflammatory properties of benzofuran carboxylic acids are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[21] Additionally, some derivatives have been shown to reduce the production of other inflammatory mediators, such as nitric oxide.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table provides IC50 values for the inhibition of COX enzymes by certain benzofuran derivatives.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Benzofuran derivative (5l) | COX-2 | 8.2 | [22] |

| Benzofuran derivative (5j) | COX-2 | 11.6 | [22] |

| Benzofuran derivative (5k) | COX-2 | 14.3 | [22] |

Experimental Protocol: In Vitro COX Inhibition Assay

-

Step 1: Use a commercially available COX inhibitor screening assay kit.

-

Step 2: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the benzofuran carboxylic acid derivative.

-

Step 3: Initiate the reaction by adding arachidonic acid as the substrate.

-

Step 4: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay.

-

Step 5: Calculate the percentage of COX inhibition and determine the IC50 value.

Visualization of Anti-inflammatory Mechanism

Caption: Inhibition of the COX-2 pathway by benzofuran carboxylic acids.

Neuroprotective Applications: A Potential Avenue for Neurodegenerative Diseases

Benzofuran-based structures have shown promise in the context of neurodegenerative disorders, particularly Alzheimer's disease.[23][24] The carboxylic acid functionality can enhance the interaction of these compounds with key enzymes implicated in the pathology of such diseases.

Mechanism of Action: Inhibition of Cholinesterases and BACE1

-

Cholinesterase Inhibition: A key therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[25] Several 2-arylbenzofuran derivatives have demonstrated potent inhibitory activity against these enzymes.[15][25][26]

-

BACE1 Inhibition: The β-secretase 1 (BACE1) enzyme is involved in the production of amyloid-β peptides, which form the characteristic plaques in the brains of Alzheimer's patients. Some benzofuran derivatives have shown the ability to inhibit BACE1, suggesting a disease-modifying potential.[12][26]

Quantitative Data: In Vitro Neuroprotective Activity

The following table lists the IC50 values for the inhibition of cholinesterases and BACE1 by representative benzofuran derivatives.

| Compound/Derivative | Target | IC50 (µM) | Reference(s) |

| Benzofuran derivative (7c) | AChE | 0.058 | [11][26] |

| Benzofuran derivative (7e) | AChE | 0.086 | [11][26] |

| 2-Arylbenzofuran derivative (20) | AChE | 0.086 | [25] |

| Cathafuran C (14) | BChE | 2.5 | [15] |

| Moracin N (11) | BChE | 13.5 | [15] |

| Benzofuran-azacyclic hybrid (4m) | BACE-1 | 0.134 | [12] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Step 1: Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the benzofuran carboxylic acid derivative in a 96-well plate.[1][27]

-

Step 2: Add the acetylthiocholine iodide (ATCI) substrate.[1]

-

Step 3: Initiate the reaction by adding the AChE or BChE enzyme solution.

-

Step 4: Measure the increase in absorbance at 412 nm over time using a microplate reader.[1][3][27]

-

Step 5: Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Visualization of Neuroprotective Mechanisms

Caption: Neuroprotective mechanisms of benzofuran carboxylic acids.

Conclusion and Future Directions

Benzofuran carboxylic acids represent a highly promising class of compounds with a diverse range of therapeutic applications. Their synthetic tractability allows for the fine-tuning of their pharmacological properties, leading to the identification of potent and selective agents. Future research should focus on optimizing the lead compounds identified in this guide through medicinal chemistry efforts to improve their efficacy, selectivity, and pharmacokinetic profiles. In vivo studies are crucial to validate the promising in vitro results and to assess the therapeutic potential of these compounds in relevant disease models. The continued exploration of the benzofuran carboxylic acid scaffold is poised to yield novel drug candidates for the treatment of cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions.

References

-

Kwiecień, H., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

-

El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

-

Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063. [Link]

-

Lee, J. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry, 23(15), 4771-4781. [Link]

-

Wang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(1), 245. [Link]

-

Cacchi, S., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 6(4), 2530-2535. [Link]

-

Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

-

Singh, P. P., et al. (2018). Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions. Journal of Organometallic Chemistry, 867, 235-242. [Link]

-

Reddy, C. R., et al. (2016). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 81(15), 6349-6358. [Link]

-

Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]

-

Sim, M. K., et al. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. BIO-PROTOCOL, 12(10), e4410. [Link]

-

Gök-Abay, A. S., et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 8(3), 3246-3263. [Link]

-

Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]

-

El-Gamal, M. I., et al. (2021). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. Bioorganic Chemistry, 115, 105232. [Link]

-

More, K. R. (2011). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 3(4), 481-492. [Link]

-

El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

-